4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol
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Overview
Description
4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol is an organic compound with the molecular formula C11H12F2O2 This compound is characterized by the presence of two fluorine atoms, a phenoxy group, and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol typically involves the reaction of 4,4-difluoro-2-methyl-3-buten-2-one with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group onto the butenone structure. The reaction is conducted at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the compound is produced efficiently and meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-2-methyl-3-phenoxybutan-2-ol
- 4,4-Difluoro-2-methyl-3-phenoxybut-2-en-1-ol
- 4,4-Difluoro-2-methyl-3-phenoxybut-3-en-1-ol
Uniqueness
4,4-Difluoro-2-methyl-3-phenoxybut-3-en-2-ol is unique due to its specific structural features, such as the position of the fluorine atoms and the phenoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61698-73-5 |
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Molecular Formula |
C11H12F2O2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4,4-difluoro-2-methyl-3-phenoxybut-3-en-2-ol |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,14)9(10(12)13)15-8-6-4-3-5-7-8/h3-7,14H,1-2H3 |
InChI Key |
UDMBULHVHTWOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C(F)F)OC1=CC=CC=C1)O |
Origin of Product |
United States |
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